4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride
Overview
Description
4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride is an organic compound with the molecular formula C15H15ClO4S. It is a derivative of benzenesulfonyl chloride and is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a propan-2-yloxy group and a phenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of phenol with propan-2-ol in the presence of a strong acid catalyst to form the propan-2-yloxyphenol intermediate.
Electrophilic Aromatic Substitution: The propan-2-yloxyphenol intermediate undergoes electrophilic aromatic substitution with benzenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: The parent compound, which lacks the propan-2-yloxy and phenoxy substituents.
4-(Propan-2-yloxy)benzenesulfonyl Chloride: A similar compound with only the propan-2-yloxy substituent.
4-Phenoxybenzenesulfonyl Chloride: A similar compound with only the phenoxy substituent.
Uniqueness
4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride is unique due to the presence of both the propan-2-yloxy and phenoxy groups, which can influence its reactivity and applications. The combination of these substituents can enhance the compound’s solubility, stability, and ability to interact with various nucleophiles, making it a versatile reagent in organic synthesis and scientific research.
Properties
IUPAC Name |
4-(4-propan-2-yloxyphenoxy)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4S/c1-11(2)19-12-3-5-13(6-4-12)20-14-7-9-15(10-8-14)21(16,17)18/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATFZHXDRNHFDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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